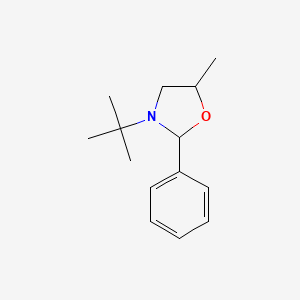
3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.328. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine is a compound belonging to the oxazolidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on recent research findings.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Anticancer Properties : Exhibits cytotoxic effects on several cancer cell lines.
- Anti-inflammatory Effects : Potential to reduce inflammation through various biochemical pathways.
- Antioxidant Activity : Capable of scavenging free radicals and reducing oxidative stress.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with cellular receptors, altering signal transduction pathways.
- Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in cancerous cells by activating intrinsic apoptotic pathways.
Antimicrobial Activity
Research has shown that oxazolidine derivatives possess significant antimicrobial properties. For instance, studies indicate that this compound effectively inhibits the growth of Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The compound showed IC50 values ranging from 10 μM to 30 μM against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) . The proposed mechanism involves the disruption of cellular signaling pathways that promote cell proliferation and survival.
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | 10 |
| MDA-MB-231 (Breast Cancer) | 15 |
| LNCaP (Prostate Cancer) | 20 |
Anti-inflammatory and Antioxidant Effects
Studies suggest that the compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating oxidative stress responses . The antioxidant potential is attributed to its ability to scavenge free radicals and enhance intracellular antioxidant defenses.
Pharmacokinetics
While detailed pharmacokinetic data for this compound is limited, oxazolidines generally exhibit favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles. They are typically well absorbed after oral administration and have a moderate half-life suitable for therapeutic applications .
Case Studies
Several case studies have highlighted the potential of oxazolidine derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy :
- Case Study on Cancer Treatment :
属性
IUPAC Name |
3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-10-15(14(2,3)4)13(16-11)12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTFFDANJRLTOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(O1)C2=CC=CC=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














